Tolmetin-d3 Ethyl Ester
CAS No.: 1215579-60-4
Cat. No.: VC0027397
Molecular Formula: C17H19NO3
Molecular Weight: 288.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215579-60-4 |
|---|---|
| Molecular Formula | C17H19NO3 |
| Molecular Weight | 288.361 |
| IUPAC Name | ethyl 2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetate |
| Standard InChI | InChI=1S/C17H19NO3/c1-4-21-16(19)11-14-9-10-15(18(14)3)17(20)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3/i3D3 |
| Standard InChI Key | ZWFRUUBPYBQDCX-HPRDVNIFSA-N |
| SMILES | CCOC(=O)CC1=CC=C(N1C)C(=O)C2=CC=C(C=C2)C |
Introduction
Chemical Identity and Nomenclature
Tolmetin-d3 Ethyl Ester, identified by CAS number 1215579-60-4, is a modified form of tolmetin with deuterium atoms incorporated into its structure. The compound is formally known as ethyl 2-[5-(4-methylbenzoyl)-1-(trideuteriomethyl)pyrrol-2-yl]acetate, indicating its chemical composition and arrangement . Additional synonyms include 1-Methyl-d3-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic Acid Ethyl Ester and DTXSID40676162, which serve as alternative identifiers in chemical databases and research literature . The systematic naming reflects the presence of three deuterium atoms replacing hydrogen in the methyl group attached to the nitrogen atom of the pyrrole ring, a key distinguishing feature of this molecule.
Structural Characteristics
Molecular Composition
Tolmetin-d3 Ethyl Ester possesses a defined molecular structure that incorporates several functional groups. The compound features a pyrrole ring with a trideuteriomethyl group attached to the nitrogen atom, providing the distinctive "d3" designation in its name . The molecular framework also includes a 4-methylbenzoyl moiety at position 5 of the pyrrole ring and an ethyl acetate group at position 2, creating a complex organic structure with specific chemical properties .
Structural Formula and Representation
The structural formula of Tolmetin-d3 Ethyl Ester is represented as C17H16D3NO3, highlighting the presence of 17 carbon atoms, 16 hydrogen atoms, 3 deuterium atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular arrangement can be visualized through various chemical notation systems, including the SMILES notation: [2H]C([2H])([2H])N1C(=CC=C1C(=O)C2=CC=C(C=C2)C)CC(=O)OCC . This representation provides a linear string notation that chemists use to encode the structural information of the compound.
Molecular Identifiers
The compound can be uniquely identified through several standardized identifiers that assist in database searches and chemical information retrieval. These include:
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InChI: InChI=1S/C17H19NO3/c1-4-21-16(19)11-14-9-10-15(18(14)3)17(20)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3/i3D3
These identifiers serve as digital signatures for the compound, enabling precise chemical database searches and structural comparisons with related molecules.
Physical and Chemical Properties
Basic Physical Properties
Tolmetin-d3 Ethyl Ester exhibits specific physical properties that characterize its behavior in various chemical environments. The following table summarizes the key physical properties of the compound:
These properties provide insights into the compound's solubility, membrane permeability, and potential pharmacokinetic behavior. The moderate LogP value suggests a balance between hydrophilic and lipophilic characteristics, potentially influencing its distribution in biological systems .
Chemical Reactivity
While specific reactivity data for Tolmetin-d3 Ethyl Ester is limited in the provided search results, the structural features suggest predictable chemical behavior. The presence of an ester group indicates susceptibility to hydrolysis under appropriate conditions, potentially yielding the corresponding acid and ethanol . The carbonyl group attached to the aromatic system may participate in various organic reactions typical of ketones. The deuterated methyl group offers stability in certain chemical environments, making this compound valuable for isotopic studies and analytical applications.
Relationship to Tolmetin and NSAIDs
Derivation from Tolmetin
Tolmetin-d3 Ethyl Ester is derived from tolmetin, a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its efficacy in treating conditions such as rheumatoid arthritis and osteoarthritis . The parent compound, tolmetin, demonstrates anti-inflammatory, analgesic, and antipyretic properties through the inhibition of prostaglandin synthesis . The modification to create Tolmetin-d3 Ethyl Ester involves esterification of the carboxylic acid group and deuteration of the N-methyl group, potentially altering the pharmacokinetic profile while maintaining structural similarity to the original compound.
Research Applications
Analytical and Reference Standards
Deuterated compounds like Tolmetin-d3 Ethyl Ester serve critical functions in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . The incorporation of deuterium atoms provides a distinct mass signature that can be readily distinguished from the non-deuterated analogue. This property makes Tolmetin-d3 Ethyl Ester valuable as an internal standard for quantitative analysis of tolmetin and related compounds in biological samples, pharmaceutical formulations, and environmental assessments.
Pharmacokinetic Studies
The deuterium labeling in Tolmetin-d3 Ethyl Ester enables researchers to track the compound's metabolic fate with high precision . By monitoring the deuterated signature through mass spectrometry, scientists can elucidate metabolic pathways, identify key metabolites, and determine the pharmacokinetic parameters of tolmetin and its derivatives. This information contributes to a deeper understanding of drug metabolism and can guide the development of improved pharmaceutical formulations with enhanced efficacy and safety profiles.
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